molecular formula C8H8F3NO B1398215 (2-Amino-6-(trifluoromethyl)phenyl)methanol CAS No. 763027-00-5

(2-Amino-6-(trifluoromethyl)phenyl)methanol

Cat. No. B1398215
CAS RN: 763027-00-5
M. Wt: 191.15 g/mol
InChI Key: XSXLPYPTYMDAMK-UHFFFAOYSA-N
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Description

“(2-Amino-6-(trifluoromethyl)phenyl)methanol” is also known as "2-amino-6-(trifluoromethyl)benzyl alcohol" . It is a member of (trifluoromethyl)benzenes .


Molecular Structure Analysis

The molecular structure of “(2-Amino-6-(trifluoromethyl)phenyl)methanol” is characterized by the presence of an amino group and a trifluoromethyl group on the phenyl ring .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Amino-6-(trifluoromethyl)phenyl)methanol” are not available, it’s worth noting that trifluoromethyl groups are often involved in various chemical reactions, including nucleophilic substitution and free radical reactions .


Physical And Chemical Properties Analysis

“(2-Amino-6-(trifluoromethyl)phenyl)methanol” is a colorless to light yellow liquid . Its molecular weight is 176.14 .

Scientific Research Applications

Synthesis and Catalysis

(2-Amino-6-(trifluoromethyl)phenyl)methanol and related compounds have been explored in the field of synthesis and catalysis. For instance, they have been used in the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation. This method shows advantages like milder reaction conditions and higher yields compared to traditional methods, enhancing chemical diversity (Sun, Sun, & Rao, 2014).

Reductive Processes

Compounds like (2-Pyridyl)phenyl methanol, which share a structural resemblance, have been utilized as reagents in metal-free reduction of nitro aromatic compounds. They act as hydrogen donors in the formation of β-amino esters through a domino process involving reduction and conjugate addition steps (Giomi, Alfini, & Brandi, 2011).

Ligand Synthesis

In ligand synthesis, related compounds like tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol have been prepared through Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. These ligands form stable complexes used in catalysis, demonstrating advantages like low catalyst loadings and compatibility with various reaction conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Molecular Structure and Dynamics

Studies have also been conducted on the molecular structure and dynamics of compounds like tris(2-(dimethylamino)phenyl)methanol. Investigations using methods like X-ray diffraction and NMR have provided insights into the conformational behavior and hydrogen bond roles in these molecules (Niu et al., 2015).

Lipid Dynamics in Biological Membranes

Methanol, a common solvent in these types of compounds, has been studied for its impact on lipid dynamics in biological and synthetic membranes. Research has shown that methanol can significantly affect transmembrane protein behaviors, emphasizing the importance of solvent choice in biomembrane studies (Nguyen et al., 2019).

Visual Recognition of Amino Acid Derivatives

In the field of enantiomeric recognition, studies have shown that certain chiral host molecules can exhibit enantioselective coloration when complexed with amino acid derivatives in methanol solutions. This has applications in the development of new methods for chiral discrimination (Tsubaki et al., 2005).

Safety and Hazards

This compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-amino-6-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-3,13H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXLPYPTYMDAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-6-(trifluoromethyl)phenyl)methanol

Synthesis routes and methods

Procedure details

2-amino-6-(trifluoromethyl)benzoic acid (20 g, 97 mmol) was dissolved in tetrahydrofuran (120 mL) in a 3-neck RB flask equipped with an addition funnel and a condenser. The solution was cooled in an ice-water bath. LiAlH4 (83 mL, 166 mmol) (2M solution in THF) was then added dropwise. After all of the LiAlH4 solution was added, the reaction mixture was allowed to warm to room temperature and stirred at room temperature overnight. The reaction was then quenched by adding 10 mL of Water, then 10 mL of 15% NaOH and then 25 mL of Water. The salts were filtered off and the solvents were evaporated under vacuum. The product was used as is (18 g, 97% yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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